

# "molecular orbital theory of the S<sub>2</sub> diradical"

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An In-depth Technical Guide to the Molecular Orbital Theory of the S<sub>2</sub> Diradical

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

Diatomic sulfur (S<sub>2</sub>), a fascinating and reactive molecule, serves as a canonical example of a diradical species. Its electronic structure, best described by molecular orbital (MO) theory, reveals a triplet ground state analogous to dioxygen (O<sub>2</sub>), making it paramagnetic.

Understanding the nuanced electronic configurations, potential energy surfaces, and spectroscopic properties of S<sub>2</sub> is crucial for fields ranging from atmospheric chemistry to materials science. This technical guide provides a comprehensive overview of the molecular orbital theory of the S<sub>2</sub> diradical, supported by quantitative data, detailed experimental and computational methodologies, and explanatory diagrams.

## Introduction: The Nature of Diradicals

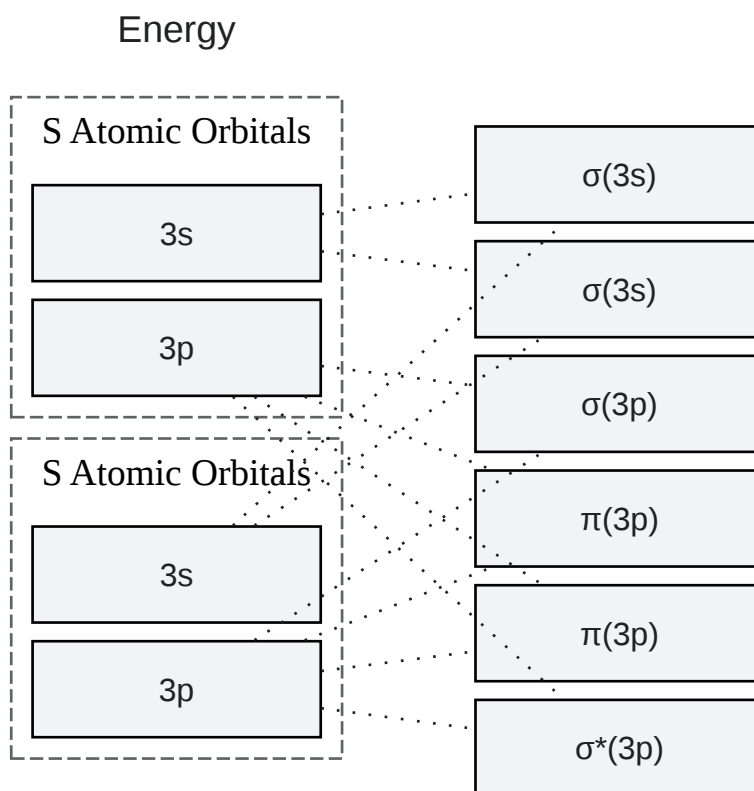
A diradical is a molecule possessing two electrons that occupy two degenerate or nearly degenerate molecular orbitals.<sup>[1]</sup> These electrons can have their spins paired (singlet state) or unpaired (triplet state).<sup>[1]</sup> According to Hund's rule of maximum multiplicity, if the orbitals are degenerate, the triplet state is typically the ground state.<sup>[2]</sup> The S<sub>2</sub> molecule, with its two unpaired electrons in degenerate antibonding orbitals, exemplifies a species with a triplet ground state, a defining characteristic of its diradical nature.<sup>[3]</sup>

## Molecular Orbital Configuration of S<sub>2</sub>

The molecular orbital diagram for S<sub>2</sub> is constructed from the linear combination of the valence atomic orbitals of the two sulfur atoms (3s and 3p). Each sulfur atom contributes 6 valence electrons, for a total of 12.[3] These electrons fill the molecular orbitals in order of increasing energy.

The valence electron configuration for S<sub>2</sub> is:  $(\sigma 3s)^2(\sigma^* 3s)^2(\sigma 3p)^2(\pi 3p)^4(\pi^* 3p)^2$

The highest occupied molecular orbitals (HOMOs) are the degenerate antibonding  $\pi^* 3p$  orbitals. Following Hund's rule, the two electrons in these orbitals remain unpaired with parallel spins, resulting in a total spin quantum number  $S=1$  and a triplet ground state ( $^3\Sigma_g^-$ ).[3] This configuration is the root of S<sub>2</sub>'s paramagnetic and diradical character. The bond order is calculated as  $\frac{1}{2} (\text{bonding electrons} - \text{antibonding electrons}) = \frac{1}{2} (8 - 4) = 2$ , indicating a double bond.



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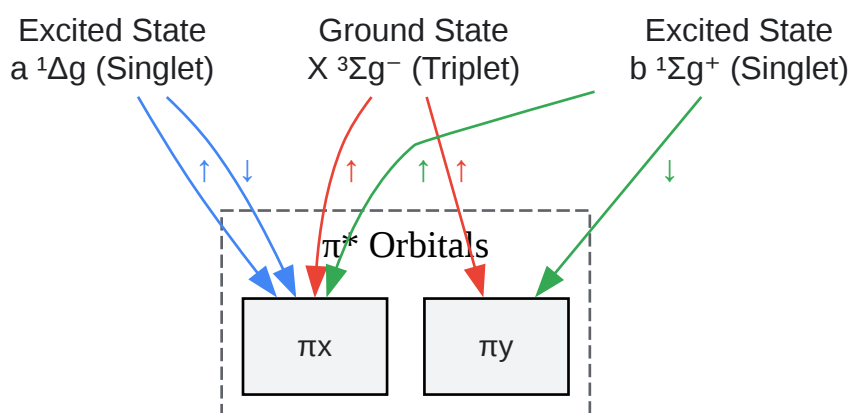
Caption: Molecular Orbital Energy Level Diagram for S<sub>2</sub>.

## Electronic States and Spectroscopic Data

The diradical nature of  $S_2$  gives rise to several low-lying electronic states. The ground state is the triplet  $X^3\Sigma_g^-$ . The first two excited states,  $a^1\Delta_g$  and  $b^1\Sigma_g^+$ , are singlets that arise from different arrangements of the two electrons within the degenerate  $\pi^*3p$  orbitals. The potential energy curves (PECs) of these states have been extensively studied through both experimental spectroscopy and high-level computational chemistry.<sup>[4][5]</sup>

| Electronic State | $T_e$ (cm <sup>-1</sup> ) | $R_e$ (Å) | $\omega_e$ (cm <sup>-1</sup> ) | $D_e$ (cm <sup>-1</sup> ) |
|------------------|---------------------------|-----------|--------------------------------|---------------------------|
| $X^3\Sigma_g^-$  | 0                         | 1.889     | 725.7                          | 35300                     |
| $a^1\Delta_g$    | 4793                      | 1.898     | 703.0                          | 31431                     |
| $b^1\Sigma_g^+$  | 9238                      | 1.904     | 690.0                          | 28247                     |
| $B^3\Sigma_u^-$  | 31965                     | 2.166     | 435.0                          | 13429                     |

Data compiled from theoretical and experimental studies.<sup>[4][5][6]</sup>  $T_e$ : Adiabatic electronic energy,  $R_e$ : Equilibrium bond length,  $\omega_e$ : Harmonic vibrational frequency,  $D_e$ : Dissociation energy.



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Caption: Electron Occupancy in  $\pi^*$  Orbitals for Low-Lying States of  $S_2$ .

# Experimental and Computational Protocols

The characterization of the S<sub>2</sub> diradical relies on a synergistic combination of advanced experimental techniques and high-level quantum chemical calculations.

## Experimental Methodologies

- **Generation of S<sub>2</sub>:** Gaseous S<sub>2</sub> is typically produced by heating sulfur to high temperatures (above 600°C) or through an electric discharge in sulfur vapor.<sup>[7]</sup> This creates a mixture of sulfur allotropes, from which S<sub>2</sub> can be studied.
- **Spectroscopic Analysis:**
  - **Protocol:** A sample of gaseous sulfur is introduced into a temperature-controlled cell. A light source (e.g., UV-Vis lamp, laser) is passed through the sample, and the transmitted or emitted light is analyzed by a spectrometer.
  - **UV-Visible Absorption Spectroscopy:** Probes electronic transitions, particularly the well-known  $B\ ^3\Sigma_u^- \leftarrow X\ ^3\Sigma_g^-$  transition, providing data on vibrational levels of the excited state.<sup>[5]</sup>
  - **Emission Spectroscopy:** Analysis of light emitted from excited S<sub>2</sub> molecules (e.g., generated in a discharge) reveals information about transitions back to the ground state. Near-infrared (NIR) emission can be used to study the singlet-to-triplet transitions ( $a\ ^1\Delta_g \rightarrow X\ ^3\Sigma_g^-$  and  $b\ ^1\Sigma_g^+ \rightarrow X\ ^3\Sigma_g^-$ ).<sup>[4]</sup>
  - **Raman Spectroscopy:** Involves inelastic scattering of monochromatic light (laser) to probe the vibrational energy levels of the ground electronic state.<sup>[8]</sup>
- **Electron Spin Resonance (ESR) Spectroscopy:**
  - **Protocol:** This is the most direct method for confirming a triplet ground state. The gaseous S<sub>2</sub> sample is placed within a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves is measured as the magnetic field is varied.
  - **Principle:** The two unpaired electrons of the triplet S<sub>2</sub> molecule interact with the external magnetic field, leading to distinct energy levels. Transitions between these levels are

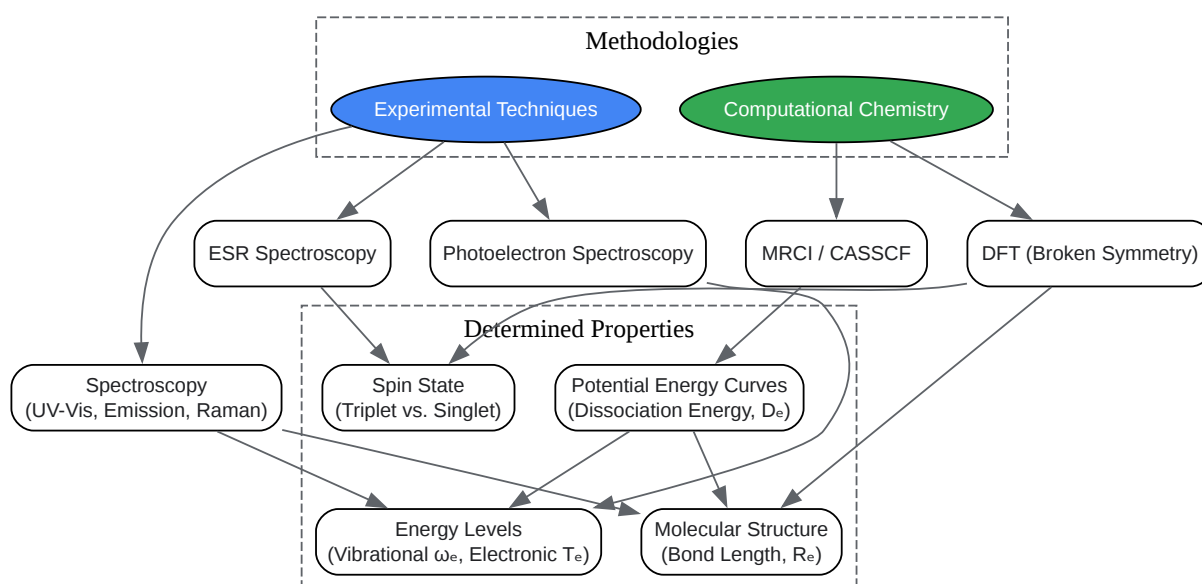
detected, producing a characteristic ESR spectrum that is absent for singlet states.[2]

- Photoelectron Spectroscopy (PES):
  - Protocol: A beam of monochromatic radiation (e.g., He I) ionizes the  $S_2$  molecules. The kinetic energy of the ejected photoelectrons is measured.
  - Principle: The energy of the ionizing radiation minus the kinetic energy of the photoelectron gives the ionization energy, corresponding to the energy required to remove an electron from a specific molecular orbital. This provides direct experimental insight into the orbital energy levels.[9]

## Computational Methodologies

- Ab Initio Calculations: These methods solve the Schrödinger equation from first principles without empirical data.
  - Protocol: A molecular geometry for  $S_2$  is defined. A basis set (a set of mathematical functions to describe the atomic orbitals) is chosen. A high-level theoretical method is then applied to calculate the energy, wave function, and other properties. Potential energy curves are generated by repeating these calculations at various internuclear distances.[10]
  - Multireference Configuration Interaction (MRCI): This is a highly accurate method necessary for diradicals and other open-shell systems where more than one electronic configuration is significant.[4] It provides reliable potential energy curves and spectroscopic constants.[4][5]
  - Complete Active Space Self-Consistent Field (CASSCF): Often used as a starting point for MRCI, this method optimizes the orbitals and the configuration interaction coefficients for a selected "active space" of orbitals and electrons (e.g., the  $\pi$  and  $\pi^*$  orbitals in  $S_2$ ).
- Density Functional Theory (DFT):
  - Protocol: Similar to ab initio methods, but DFT calculates the electron density rather than the full wave function, making it computationally less expensive.
  - Principle: Functionals that approximate the exchange-correlation energy are used. For diradicals, a "broken-symmetry" approach (e.g., UB3LYP) is often employed, which treats

spin-up and spin-down electrons separately. The results can then be used to estimate the singlet-triplet energy gap.[11]



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